N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
This compound is a structurally complex small molecule featuring a benzothiazole core substituted with methyl groups at positions 4 and 7, a pyridin-2-ylmethyl moiety, and a pyrrolidine-2-carboxamide group functionalized with a thiophen-2-ylsulfonyl substituent. The compound’s stereoelectronic properties and crystal packing behavior may be analyzed using crystallographic tools like SHELX (for structure refinement) and Mercury CSD (for visualization and intermolecular interaction analysis) .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S3/c1-16-10-11-17(2)22-21(16)26-24(33-22)27(15-18-7-3-4-12-25-18)23(29)19-8-5-13-28(19)34(30,31)20-9-6-14-32-20/h3-4,6-7,9-12,14,19H,5,8,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSBAFCBYCBQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 520.7 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H28N4O3S2 |
| Molecular Weight | 520.7 g/mol |
| CAS Number | 1050205-38-3 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Alkylation with Pyridin-2-ylmethyl Halide : This step uses potassium carbonate as a base to introduce the pyridine group.
- Coupling with Thiophenes : The final step involves coupling with thiophene derivatives using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives similar to our compound. For instance, compounds bearing benzothiazole moieties have demonstrated significant activity against various cancer cell lines by inducing apoptosis through the activation of procaspase-3 to caspase-3 .
In vitro studies on related compounds revealed:
- IC50 Values : Compounds similar to this compound exhibited IC50 values ranging from 5.20 μM to 6.60 μM against U937 cells (procaspase-3 over-expressing) and significantly higher selectivity compared to MCF-7 cells (procaspase-3 non-expressing) .
| Compound | IC50 (μM) | Selectivity Ratio (MCF7/U937) |
|---|---|---|
| 8j | 5.20 | High |
| 8k | 6.60 | High |
The mechanism underlying the anticancer effects appears to involve the chelation of zinc ions by the compound, which inhibits procaspase activation pathways critical for cell survival. This results in enhanced apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .
Case Studies
- Benzothiazole Derivatives : A series of benzothiazole derivatives were tested for their ability to activate procaspase pathways in cancer cells. The most potent compounds showed enhanced caspase activation compared to standard treatments, indicating their potential as therapeutic agents .
- Structure–Activity Relationship (SAR) : Studies have established that modifications in the benzothiazole structure significantly affect biological activity. The presence of specific substituents can enhance selectivity and potency against targeted cancer types .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with thiazole and pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and are often overexpressed in cancer cells. This inhibition may lead to reduced proliferation of cancer cells.
Case Study: CDK Inhibition
A study demonstrated that thiazole-pyridine derivatives could effectively inhibit CDK4 and CDK6, leading to apoptosis in various cancer cell lines, including acute myeloid leukemia cells .
Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential applications in treating inflammatory conditions. By reducing the production of prostaglandins involved in inflammation, this compound may serve as an effective anti-inflammatory agent.
Case Study: COX Inhibition
Research has shown that similar thiazole derivatives significantly reduce COX enzyme activity, thereby lowering inflammatory responses in vitro and in vivo models.
Neuroprotective Effects
The structure of this compound also suggests potential neuroprotective effects due to its ability to interact with acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibition of AChE can enhance cognitive functions and memory retention.
Case Study: AChE Inhibition
In vitro studies have indicated that thiazole-based compounds can inhibit AChE activity, which may be beneficial for conditions like Alzheimer's disease .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is crucial for evaluating its therapeutic potential:
- Solubility : The compound is expected to have variable solubility profiles depending on pH levels, impacting its bioavailability.
- Metabolism : Initial studies suggest that metabolic pathways may involve oxidation and conjugation reactions typical for thiazole and pyridine derivatives.
Safety Profile
Preliminary toxicological evaluations indicate that while some derivatives exhibit cytotoxic effects against cancer cells, they also need thorough testing for toxicity against normal cell lines to ensure safety for therapeutic use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Group Variations
The most relevant structural analogue identified is 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine (CAS 1437436-04-8) . Below is a comparative analysis:
Hypothetical Structure-Activity Relationships (SAR)
Substituent Effects on Solubility: The 4,7-dimethyl groups on the benzothiazole core (target compound) enhance lipophilicity compared to the 4,7-dimethoxy analogue, which may reduce aqueous solubility but improve membrane permeability .
Steric and Electronic Influences: The pyridin-2-ylmethyl substituent (target) may engage in distinct π-π stacking or hydrogen-bonding interactions compared to the pyridin-4-ylmethyl isomer . The pyrrolidine-2-carboxamide moiety adds conformational rigidity and hydrogen-bond acceptor/donor sites, which are absent in the simpler 2-amine analogue.
Crystallographic Behavior :
- Tools like Mercury CSD could analyze packing similarities between the target compound and its analogues. For example, the sulfonamide group may form intermolecular hydrogen bonds with the benzothiazole nitrogen, influencing crystal lattice stability.
Limitations of Available Evidence
- No direct biological or pharmacological data are provided for the target compound or its analogues.
- Structural comparisons are inferred from substituent chemistry and software capabilities (e.g., SHELX for refinement , Mercury for interaction analysis ).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Step 1 : Start with N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides as precursors in acetonitrile under reflux (1–3 min) to form intermediate thioureas .
- Step 2 : Cyclize intermediates in N,N-dimethylformamide (DMF) using iodine and triethylamine (TEA) as catalysts. Monitor sulfur byproduct formation (S₈) .
- Optimization : Apply Design of Experiments (DoE) to vary solvent polarity, catalyst ratios, and reaction time. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and reduce side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for key groups:
- Thiophen-2-ylsulfonyl (δ ~7.5–7.8 ppm for aromatic protons).
- Pyrrolidine carboxamide (δ ~3.2–4.1 ppm for CH₂ groups) .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) to confirm purity (>98%) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., m/z 550–600 range) and isotopic patterns for sulfur/chlorine .
Q. What are the recommended protocols for assessing in vitro biological activity, particularly antimicrobial or cytotoxic effects?
- Methodological Answer :
- Antimicrobial Assays : Use microdilution methods (e.g., 96-well plates) against Staphylococcus aureus and Escherichia coli. Adjust pH (5.0–7.4) to evaluate activity dependence on protonation states .
- Cytotoxicity Testing : Employ MTT assays on human cancer cell lines (e.g., HeLa). Compare IC₅₀ values with controls like doxorubicin .
Advanced Research Questions
Q. How can researchers address low yields in the final cyclization step during synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to stabilize transition states. DMF enhances cyclization efficiency due to high polarity .
- Catalyst Ratios : Optimize iodine:TEA molar ratios (e.g., 1:2 to 1:4) to balance sulfur elimination and ring closure .
- Temperature Control : Use microwave-assisted synthesis (80–100°C) to reduce reaction time and side-product formation .
Q. What strategies resolve contradictory data between in vitro and in vivo activity?
- Methodological Answer :
- Solubility Profiling : Assess compound stability in physiological buffers (pH 7.4). The thiophen-2-ylsulfonyl group may form thiazolidine adducts with serum aldehydes, reducing bioavailability .
- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites. Sulfonyl groups are prone to glutathione conjugation, altering activity .
Q. How do substituents like the thiophen-2-ylsulfonyl group influence reactivity and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The sulfonyl group increases electrophilicity at the pyrrolidine carboxamide, enhancing interactions with bacterial enzymes .
- Steric Hindrance : Compare analogs with phenylsulfonyl vs. thiophen-2-ylsulfonyl groups. Thiophene’s smaller size may improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
